molecular formula C21H18BrNO3 B3550907 3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3550907
M. Wt: 412.3 g/mol
InChI Key: GQXGXEOAIRDHAR-UHFFFAOYSA-N
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Description

3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with acetylphenyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the increase in the oxidation state of the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the decrease in the oxidation state, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(3-acetylphenyl)-5-(4-bromophenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-14(24)16-3-2-4-19(13-16)23-18(10-12-21(25)26)9-11-20(23)15-5-7-17(22)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXGXEOAIRDHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-(3-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

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